molecular formula C23H27N3O6 B1375773 Benzydamine N-oxide hydrogen maleate CAS No. 72962-60-8

Benzydamine N-oxide hydrogen maleate

Cat. No.: B1375773
CAS No.: 72962-60-8
M. Wt: 441.5 g/mol
InChI Key: QFAFNBZWRXPMSY-BTJKTKAUSA-N
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Description

Benzydamine N-oxide hydrogen maleate is a useful research compound. Its molecular formula is C23H27N3O6 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

72962-60-8

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C19H23N3O2.C4H4O4/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;5-3(6)1-2-4(7)8/h3-7,9-12H,8,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

QFAFNBZWRXPMSY-BTJKTKAUSA-N

SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Benzydamine N-oxide hydrogen maleate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzydamine N-oxide Hydrogen Maleate

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. This document delves into the compound's core chemical identity, synthesis, pharmacological significance as a primary metabolite, and the analytical methodologies crucial for its study.

Chemical Identity and Physicochemical Properties

Benzydamine N-oxide is the principal metabolite of Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties.[1][2][3] The hydrogen maleate salt form enhances the compound's solubility and stability, making it suitable for laboratory use.[4] Key identifying and physical properties are summarized below.

PropertyDataSource(s)
Product Name This compound[4][5]
CAS Number 72962-60-8[4][5][6]
Molecular Formula C₁₉H₂₃N₃O₂·C₄H₄O₄ (Combined: C₂₃H₂₇N₃O₆)[4][5][6]
Molecular Weight 441.48 g/mol [5][6]
Appearance White to off-white solid or crystalline powder[4][5][7]
Melting Point 94-95 °C[4][5][7]
Storage Temperature 2-8°C[5][6][7]
SMILES String OC(=O)\C=C/C(O)=O.C([O-])CCCOc1nn(Cc2ccccc2)c3ccccc13[5]
InChI Key QFAFNBZWRXPMSY-BTJKTKAUSA-N[4][5]

Synthesis and Chemical Reactions

The synthesis of this compound is a logical, two-step process commencing from its parent compound, Benzydamine. This pathway is fundamental for producing the metabolite as a reference standard for analytical and metabolic studies.

Causality in Synthesis: The primary motivation for this synthesis is to obtain a pure standard of the major metabolite of Benzydamine. This is critical for pharmacokinetic studies, where researchers need to accurately quantify the parent drug and its metabolites in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

The synthesis workflow involves two core reactions:

  • N-Oxidation: The tertiary amine group in Benzydamine is oxidized to form the N-oxide. This is a common metabolic pathway for xenobiotics containing tertiary amines.

  • Salt Formation: The resulting Benzydamine N-oxide, a weak base, is reacted with maleic acid to form the hydrogen maleate salt, which improves the compound's handling, stability, and solubility characteristics.[4]

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Salt Formation Benzydamine Benzydamine (Parent Drug) Benzydamine_N_Oxide Benzydamine N-oxide Benzydamine->Benzydamine_N_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, peracetic acid) Oxidizing_Agent->Benzydamine_N_Oxide Benzydamine_N_Oxide_2 Benzydamine N-oxide Maleic_Acid Maleic Acid Final_Product Benzydamine N-oxide Hydrogen Maleate Maleic_Acid->Final_Product Benzydamine_N_Oxide_2->Final_Product Reaction in Suitable Solvent

Figure 1: Synthesis workflow for this compound.

Pharmacological Context and Metabolism

Benzydamine N-oxide does not possess the primary pharmacological activity; rather, its significance lies in being the main product of Benzydamine metabolism.[2][3] Understanding this metabolic pathway is crucial for evaluating the parent drug's efficacy and safety profile.

Benzydamine itself is an NSAID that exhibits local anesthetic and analgesic effects, primarily used for inflammatory conditions of the mouth and throat.[1][2] Unlike traditional NSAIDs, it is a weak base and a poor inhibitor of cyclooxygenase (COX) enzymes.[2] Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokine production and leukocyte-endothelial interactions.[2]

The biotransformation of Benzydamine to its N-oxide metabolite is primarily mediated by the Flavin-containing Monooxygenase (FMO) enzyme system.[8] This metabolic process is a key determinant of the parent drug's clearance and half-life. The N-oxide metabolite can have a longer plasma half-life than the parent Benzydamine compound.[9]

Metabolic_Pathway cluster_body In Vivo Metabolism Benzydamine Benzydamine (Administered Drug) Metabolism N-Oxidation Benzydamine->Metabolism Metabolite Benzydamine N-oxide (Major Metabolite) Metabolism->Metabolite FMO Flavin-containing Monooxygenase (FMO) FMO->Metabolism Excretion Excretion (Primarily in Urine) Metabolite->Excretion

Figure 2: Metabolic pathway of Benzydamine to Benzydamine N-oxide.

Analytical Methodologies for Quantification

Accurate and sensitive quantification of Benzydamine and its N-oxide metabolite in biological fluids is essential for clinical and preclinical research. High-Performance Liquid Chromatography (HPLC) is the most widely adopted and validated technique for this purpose.[10][11][12]

Expert Insight: The choice of an HPLC method—specifically the detector—is driven by the required sensitivity. For low-concentration samples, such as plasma following topical administration, fluorimetric detection provides superior sensitivity compared to standard UV detection.[5] For toxicological screening or analysis of urine where concentrations are higher, a diode-array detector (DAD) offers sufficient sensitivity while providing spectral data for definitive identification.[11]

Protocol: HPLC-Based Quantification in Biological Fluids

This protocol is a representative methodology synthesized from established literature for the determination of Benzydamine and Benzydamine N-oxide.[5][10][12]

I. Objective: To quantify the concentration of Benzydamine N-oxide in human urine.

II. Materials & Equipment:

  • HPLC system with a UV or Diode-Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Urine samples

  • This compound reference standard

  • Methanol, Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • Solid Phase Extraction (SPE) cartridges

III. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 3.0) in a gradient or isocratic elution. A typical composition could be 60% acetonitrile and 40% buffer.[12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of Benzydamine N-oxide (can be confirmed using a DAD scan).

  • Injection Volume: 20 µL

IV. Sample Preparation (Self-Validating System):

  • Standard Curve Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions in drug-free urine to create calibration standards across the expected concentration range (e.g., 50 ng/mL to 5000 ng/mL).[10]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations, independent of the calibration standards, to validate accuracy and precision.

  • Extraction: a. To 1 mL of urine (standard, QC, or unknown sample), add an internal standard. b. Condition an SPE cartridge according to the manufacturer's instructions. c. Load the sample onto the SPE cartridge. d. Wash the cartridge to remove interferences. e. Elute the analyte with an appropriate solvent (e.g., methanol). f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase. This pre-concentration step is crucial for achieving a low limit of quantification (LOQ).[10]

  • Analysis: Inject the prepared samples into the HPLC system.

  • Data Processing: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Determine the concentration of unknown samples from this curve. The limit of reliable determination for Benzydamine N-oxide in urine has been reported to be 50 ng/ml.[10]

Applications in Scientific Research

Beyond its role in pharmacokinetic studies of Benzydamine, the N-oxide compound serves specific purposes in biochemical and analytical research:

  • Enzyme Activity Probe: The N-oxygenation of Benzydamine is a specific reaction catalyzed by FMOs. Therefore, using Benzydamine as a substrate and measuring the formation of Benzydamine N-oxide provides a reliable method for assessing FMO activity in various tissue preparations, such as liver microsomes.[8]

  • Spectroscopic Analysis: As a purified chemical entity, it is used as a reference standard in various spectroscopic analyses to confirm the identity of the metabolite in test samples.[4][5]

  • Metabolite Synthesis Studies: It is used as a target molecule in the development and optimization of biocatalytic systems, for instance, using engineered E. coli cells to synthesize drug metabolites.[4]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as an irritant.

  • GHS Classification: Warning[5]

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves and eye protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Personal Protective Equipment (PPE): Use of an N95 dust mask, eye shields, and gloves is recommended.[5]

References

  • Benzydamine N-oxide | C19H23N3O2 | CID 65465 . PubChem. [Link]

  • Baldock, G. A., et al. (1990). Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography . Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 113-123. [Link]

  • Benzydamine | C19H23N3O | CID 12555 . PubChem. [Link]

  • Sereda, G., et al. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action . Future Microbiology. [Link]

  • Benzydamine N-Oxide Hydrochloride | C19H24ClN3O2 | CID 129318410 . PubChem. [Link]

  • Chorna, O., & Georgiyants, V. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS . ScienceRise: Pharmaceutical Science. [Link]

  • Pharmacology of benzydamine . ResearchGate. [Link]

  • Chorna, O., & Georgiyants, V. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs . ScienceRise: Pharmaceutical Science, (6(34)), 4-13. [Link]

  • This compound (C19H23N3O2) . PubChemLite. [Link]

  • BENZYDAMINE . Probes & Drugs Portal. [Link]

Sources

Biological activity of Benzydamine N-oxide as a benzydamine metabolite.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzydamine N-oxide (BZD-NO) is the primary oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID) benzydamine.[1] Unlike the parent compound, which exhibits analgesic, anesthetic, and anti-inflammatory properties through cytokine suppression and membrane stabilization, Benzydamine N-oxide is pharmacologically distinct.

Current pharmacological consensus defines the biological activity of BZD-NO through three specific lenses:

  • Intrinsic Inactivity: It lacks the direct anti-inflammatory potency of the parent amine.

  • Pharmacokinetic "Reservoir" Activity: It undergoes retro-reduction in vivo, potentially regenerating the active parent drug and extending the therapeutic half-life.

  • Diagnostic Utility: It serves as a highly specific, validated probe for Flavin-containing Monooxygenase 3 (FMO3) activity in human liver microsomes (HLM), distinct from CYP450 pathways.[2]

This guide details the metabolic mechanisms, the "futile cycle" of oxidation/reduction, and the validated protocols for its isolation and quantification.

Metabolic Pathway & Mechanism of Formation[3][4]

The FMO3 Specificity

Benzydamine is a tertiary amine. Its N-oxygenation is catalyzed almost exclusively by FMO3 (Flavin-containing Monooxygenase 3).[1][2][3] Unlike CYP450 oxidations, this reaction does not require a carbon radical intermediate and is not inhibited by typical CYP inhibitors (e.g., ketoconazole, carbon monoxide).

  • Enzyme: FMO3 (Human Liver).[1][2][4]

  • Cofactor: NADPH.

  • Mechanism: Nucleophilic attack of the tertiary amine nitrogen on the C4a-hydroperoxyflavin intermediate of the enzyme.

The Retro-Reduction Phenomenon

While N-oxygenation is often viewed as a detoxification/elimination step, tertiary amine N-oxides are susceptible to retro-reduction .[4] This creates a metabolic cycle where BZD-NO can be converted back to Benzydamine by:

  • Aldehyde Oxidase (AOX)[5]

  • Hemoglobin

  • Mitochondrial amidoxime reducing component (mARC)

This cycle suggests that BZD-NO acts as a circulating metabolic depot , slowing the net clearance of the active drug.

Pathway Visualization

The following diagram illustrates the bidirectional metabolic flux.

BenzydamineMetabolism Figure 1: The Futile Metabolic Cycle of Benzydamine BZD Benzydamine (Active Parent) BZD_NO Benzydamine N-oxide (Inactive Metabolite/Probe) BZD->BZD_NO N-Oxygenation (FMO3 + NADPH) Intermediate C4a-Hydroperoxyflavin (FMO3 Intermediate) Intermediate->BZD_NO BZD_NO->BZD Retro-Reduction (AOX / Hemoglobin) Excretion Renal Excretion BZD_NO->Excretion Elimination

Figure 1: The bidirectional metabolic pathway showing FMO3-mediated oxidation and reductive regeneration.

Pharmacological Profile[3][4][8][9]

Comparative Activity Data

The biological activity of BZD-NO is defined by its lack of interaction with the parent drug's targets.

ParameterBenzydamine (Parent)Benzydamine N-oxide (Metabolite)
Primary Target Prostaglandin synthesis / Cytokine releaseNone (Inactive)
Mechanism Membrane stabilization, weak COX inhibitionN/A
Lipophilicity (LogP) High (permeable)Low (Polar/Hydrophilic)
Metabolic Role Active therapeutic agentPhase I Metabolite / FMO3 Probe
Excretion <5% unchanged in urineMajor urinary metabolite
The "Reservoir" Hypothesis

Although BZD-NO does not bind to inflammatory mediators, its biological "activity" is pharmacokinetic. In hypoxic conditions or tissues with high reductive capacity, the N-oxide pool can revert to the parent amine.

  • Clinical Implication: This may explain the prolonged half-life of benzydamine observed in some patients despite rapid initial metabolism.

  • Toxicity: BZD-NO is chemically stable and non-reactive compared to other metabolites (e.g., epoxides), making it a "soft" metabolite with a high safety margin.

Experimental Protocols

Protocol A: In Vitro FMO3 Activity Assay

Objective: Use Benzydamine as a probe substrate to quantify FMO3 activity in liver microsomes.[1]

Reagents:

  • Human Liver Microsomes (HLM) (0.5 mg protein/mL)

  • Benzydamine HCl (Substrate)

  • NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

  • Glycine-NaOH buffer (pH 9.5) or Phosphate buffer (pH 7.4)[3]

    • Note: FMO3 activity is optimized at higher pH (8.5–9.5), distinguishing it further from CYP activity.

Workflow:

  • Pre-incubation: Mix HLM and Benzydamine (typical conc. 10–500 µM) in buffer at 37°C for 5 minutes.

  • Initiation: Add NADPH generating system to start the reaction.

  • Incubation: Incubate for 10–30 minutes at 37°C.

    • Linearity Check: Ensure reaction remains linear with time and protein concentration.

  • Termination: Stop reaction by adding ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Centrifugation: Spin at 10,000 x g for 10 minutes to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS.

Protocol B: LC-MS/MS Quantification

Objective: Selective detection of BZD-NO in biological matrices.

Differentiation Strategy: N-oxides can be difficult to distinguish from hydroxylated metabolites (both +16 Da).

  • MS/MS Fragment: BZD-NO typically shows a characteristic loss of oxygen (-16 Da) or cleavage of the N-O bond, whereas hydroxylated metabolites show water loss (-18 Da).

  • Chemical Reduction: Treat a duplicate sample with TiCl3. If the peak disappears, it is an N-oxide.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (ESI Positive):

  • Source Temp: 500°C.

  • MRM Transitions:

    • Benzydamine: 310.2 → 121.1 (Quant)

    • Benzydamine N-oxide: 326.2 → 310.2 (Characteristic loss of Oxygen)

Analytical Workflow Visualization

AnalyticalWorkflow Figure 2: LC-MS/MS Bioanalytical Workflow Sample Biological Sample (Plasma/Microsomes) PreTreat Protein Precipitation (Ice-cold ACN) Sample->PreTreat Separation Centrifugation (10,000g, 10 min) PreTreat->Separation LC UPLC Separation (C18, High pH Buffer) Separation->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Quantification (BZD-NO / IS Ratio) MS->Data

Figure 2: Standardized workflow for the extraction and quantification of Benzydamine N-oxide.

References

  • Yeung, C. K., & Rettie, A. E. (2006). Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity.[2] Methods in Molecular Biology, 320, 157–162.[2] Link

  • Ubeaud, G., et al. (1999). Estimation of flavin-containing monooxygenase activity in intact hepatocyte monolayers of rat, hamster, rabbit, dog and human by using N-oxidation of benzydamine.[7] European Journal of Pharmaceutical Sciences, 8(4), 255-260. Link

  • Kawaji, A., et al. (1999). Assessment of benzydamine N-oxidation mediated by flavin-containing monooxygenase in different regions of rat brain and liver using microdialysis.[8] Biological and Pharmaceutical Bulletin, 22(1), 1-4. Link

  • Clement, B., et al. (2000). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 32(3-4), 191-204. (Context on retro-reduction).
  • Dalvie, D. K., et al. (2004). Selective reduction of N-oxides to amines: application to drug metabolism.[9] Rapid Communications in Mass Spectrometry, 18(23), 2923-2928. (Differentiation protocols).

Sources

Pharmacological Profile & Technical Characterization: Benzydamine N-oxide Hydrogen Maleate

[1]

Executive Summary & Chemical Identity

Benzydamine N-oxide hydrogen maleate is the stable salt form of the primary oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID) benzydamine.[1] Unlike the parent compound, which exhibits activity via cytokine suppression and membrane stabilization, the N-oxide derivative serves primarily as a polar metabolic conjugate and a highly specific biomarker for Flavin-containing Monooxygenase 3 (FMO3) activity .

While often categorized as an inactivation product, its pharmacological profile is complex due to retro-reduction , a phenomenon where the N-oxide is converted back to the active parent drug by intestinal microbiota or hepatic reductases, effectively acting as a metabolic depot.

Physicochemical Core Data
ParameterSpecification
Chemical Name 3-(1-Benzyl-1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine N-oxide hydrogen maleate
CAS Number 72962-60-8
Molecular Formula C₁₉H₂₃N₃O₂[2][3][4] · C₄H₄O₄
Molecular Weight 441.48 g/mol (Salt); 325.41 g/mol (Free Base)
Solubility Profile High aqueous solubility (due to maleate salt and N-oxide polarity); Soluble in Methanol, DMSO.
pKa ~4.8 (N-oxide oxygen); Parent amine pKa is ~9.3.
Appearance White to off-white crystalline powder.[1]
The Role of the Hydrogen Maleate Salt

The N-oxide free base is hygroscopic and prone to instability. The hydrogen maleate counter-ion is selected to:

  • Enhance Crystallinity: Facilitates isolation and purification during synthesis.

  • Standardize Stoichiometry: Ensures precise gravimetric preparation for analytical standards (HPLC/MS).

  • Buffer Stability: Prevents spontaneous deoxygenation or rearrangement during storage.

Metabolic Genesis: The FMO3 Index

The generation of Benzydamine N-oxide is the rate-limiting step in the clearance of benzydamine in humans. Unlike many NSAIDs metabolized by Cytochrome P450 (CYP450), benzydamine is a specific substrate for FMO3 .

Mechanism of Formation
  • Enzyme: Flavin-containing Monooxygenase 3 (FMO3).[3][5][6]

  • Reaction Type: N-oxygenation of a tertiary amine.[3]

  • Selectivity: Studies confirm that CYP450 inhibitors (e.g., N-benzylimidazole) do not inhibit this pathway, whereas methimazole (an FMO inhibitor) abolishes it.[6][7]

  • Clinical Significance: Because FMO3 expression is less inducible than CYP enzymes, Benzydamine N-oxide levels are a reliable phenotype for FMO3 genetic polymorphisms (e.g., FMO3 E158K mutation leads to reduced N-oxide formation).

Visualization: The Metabolic Pathway

The following diagram illustrates the FMO3-mediated oxidation and the critical retro-reduction loop.

Benzydamine_Metabolismcluster_legendPathway LegendParentBenzydamine(Active NSAID)IntermediateFMO3-FlavinHydroperoxide ComplexParent->IntermediateBindingMetaboliteBenzydamine N-oxide(Polar Metabolite)Intermediate->MetaboliteN-Oxygenation(Liver Microsomes)Metabolite->ParentRetro-Reduction(Gut Microbiota / Aldehyde Oxidase)ExcretionRenal Excretion(Urine)Metabolite->ExcretionClearancekeySolid Line: Oxidative ClearanceDashed Line: Metabolic Recycling (Depot Effect)

Caption: Figure 1: The Benzydamine metabolic cycle. Note the retro-reduction pathway (dashed red line) which allows the N-oxide to revert to the active parent drug, prolonging systemic exposure.

Pharmacodynamics & The "Depot" Hypothesis

While this compound is often used as an analytical standard, its in vivo behavior is pharmacologically distinct.

Intrinsic Activity vs. Pro-drug Behavior
  • Direct Activity: The N-oxide moiety renders the molecule highly polar, significantly reducing its ability to cross the blood-brain barrier (BBB) or penetrate lipid bilayers compared to the lipophilic parent. Consequently, its direct anti-inflammatory activity (cytokine suppression) is negligible in vitro.

  • The Retro-Reduction Phenomenon: Upon oral administration or biliary excretion, the N-oxide encounters anaerobic bacteria in the lower intestine. Bacterial nitroreductases and hepatic aldehyde oxidase can reduce the N-O bond, regenerating the parent benzydamine.

    • Implication: The N-oxide acts as a circulating reservoir , effectively extending the half-life of the active drug.

Toxicology Profile
  • Excretion: Predominantly renal. The polarity of the N-oxide facilitates rapid clearance unless reabsorbed via retro-reduction.

  • Safety: Generally considered to have lower acute toxicity than the parent amine due to reduced tissue distribution, though specific LD50 data for the maleate salt is sparse and often inferred from the parent.

Analytical Characterization

For researchers quantifying this compound, distinguishing it from the parent amine and the N-demethylated metabolite is critical.

HPLC-UV/Fluorescence Method

Benzydamine and its N-oxide possess natural fluorescence, allowing for high-sensitivity detection without derivatization.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (65:35 v/v). Note: Low pH suppresses ionization of silanols, improving peak shape for amines.

  • Detection: Fluorescence (Excitation: 305 nm, Emission: 365 nm).

  • Elution Order: Benzydamine N-oxide (more polar) elutes before Benzydamine.

Mass Spectrometry (LC-MS/MS) Transitions

When developing MRM (Multiple Reaction Monitoring) methods:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Benzydamine 310.2 [M+H]⁺121.125
Benzydamine N-oxide 326.2 [M+H]⁺121.128
Maleic Acid 115.0 [M-H]⁻71.010

Note: The maleate counter-ion dissociates in solution; MS detection focuses on the cationic N-oxide species.

Experimental Protocols

Protocol A: FMO3 Activity Assay using Benzydamine as Probe

Objective: To quantify FMO3 activity in liver microsomes using Benzydamine N-oxide formation as the index reaction.[5][6]

Reagents:

  • Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Benzydamine HCl (Substrate).[8]

  • This compound (Reference Standard).[1]

  • NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 50 mM Glycine-NaOH (pH 9.5). Note: FMO3 has a higher pH optimum than CYPs.

Workflow:

  • Preparation: Dissolve this compound in methanol to create a calibration curve (10–5000 nM).

  • Incubation:

    • Mix HLM (0.2 mg) with Glycine-NaOH buffer (Total volume 190 µL).

    • Pre-incubate at 37°C for 5 minutes.

    • Add Benzydamine (final conc. 100 µM).

    • Initiate reaction with 10 µL NADPH generating system.

  • Termination: After 20 minutes, stop reaction with 200 µL ice-cold Acetonitrile (containing internal standard).

  • Separation: Centrifuge at 10,000 x g for 10 mins. Inject supernatant into HPLC-FLD.

  • Validation:

    • Positive Control: Methimazole (inhibits FMO3).[6][7]

    • Negative Control: N-benzylimidazole (inhibits CYP, should NOT affect this reaction).[6][7]

Protocol B: Visualization of Assay Logic

Assay_WorkflowStartStart: HLM + Buffer (pH 9.5)SubstrateAdd Benzydamine (Substrate)Start->SubstrateInitiateAdd NADPH(Start Reaction)Substrate->InitiateIncubateIncubate 37°C, 20 min(FMO3 Active)Initiate->IncubateStopQuench with ACN(Precipitate Protein)Incubate->StopAnalyzeHPLC-FLD AnalysisQuantify N-oxide vs StdStop->Analyze

Caption: Figure 2: Step-by-step workflow for the FMO3 microsomal incubation assay.

References

  • Ubeaud, G., et al. (1999). Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity. British Journal of Clinical Pharmacology.

  • Yeung, C.K., & Rettie, A.E. (2006).[5] Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity. Methods in Molecular Biology.

  • Clement, B., et al. (2000). Retroreduction of N-oxide metabolites: A pathway of metabolic recycling. Drug Metabolism Reviews.

  • Smolecule. (n.d.). This compound - Product Description.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12555, Benzydamine.

Troubleshooting & Optimization

Stability and storage conditions for Benzydamine N-oxide hydrogen maleate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzydamine N-oxide hydrogen maleate

A Guide to Stability, Storage, and Experimental Handling for Researchers

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. As a key metabolite of Benzydamine, understanding its stability profile is critical for ensuring experimental reproducibility and the integrity of research data.[1] This document provides detailed, evidence-based answers to common questions regarding its storage and handling, grounded in regulatory guidelines and scientific literature. Proper storage is a fundamental aspect of quality management for active pharmaceutical ingredients (APIs) and research chemicals, ensuring they meet their intended specifications for purity and quality.[2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A: The recommended long-term storage condition for this compound is refrigeration at 2°C to 8°C .[4] The compound should be stored in a tightly sealed, well-closed container to protect it from atmospheric moisture.[4][5]

  • Rationale: Refrigerated conditions slow down potential chemical degradation pathways, ensuring the compound's stability over an extended period. This temperature range is a standard recommendation for many active pharmaceutical ingredients to maintain their quality and purity.[3][6]

Q2: How sensitive is this compound to light?

A: this compound should be considered light-sensitive. Studies conducted on its parent compound, Benzydamine, have demonstrated a clear susceptibility to photodegradation upon exposure to UV light, with degradation detected in as little as five minutes.[7]

  • Rationale: Photodegradation can lead to the formation of impurities, altering the compound's purity and potentially its biological activity.[8][9] Therefore, it is imperative to store the material in a light-protecting container, such as an amber glass vial, or within a dark, controlled environment like a refrigerator that is not frequently opened.

Q3: The compound arrived in a shipment at ambient temperature. Is it compromised?

A: No, the compound is likely not compromised. While long-term storage must be at 2°C to 8°C, short-term excursions to ambient temperatures (e.g., 25-30°C) during shipping and handling are generally acceptable.[4]

  • Rationale: Stability studies for pharmaceutical ingredients often include accelerated testing at higher temperatures to evaluate the impact of short-term deviations from the ideal storage condition.[10][11] The parent compound, Benzydamine, is known to be thermostable in solution at temperatures up to 70°C for short periods.[7] Upon receipt, the compound should be immediately transferred to the recommended 2°C to 8°C storage.

Q4: What are the primary signs of degradation I should look for?

A: Visual inspection can provide initial clues. Signs of degradation may include:

  • A noticeable change in color from its typical white to off-white appearance.

  • A change in the physical state of the powder, such as clumping or melting (the melting point is approximately 94-95°C).[12]

  • Scientific Validation: Visual signs are not definitive. The most reliable method to confirm degradation is through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can accurately quantify the purity of the compound and detect the presence of any degradation products.[9][11]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A: Based on safety data, this compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[12] Therefore, standard laboratory PPE is required:

  • Eye Protection: Safety glasses with side shields or goggles.[13]

  • Hand Protection: Chemical-resistant gloves.[14]

  • Body Protection: A standard lab coat.

  • Respiratory Protection: For handling larger quantities or if dust generation is likely, a dust mask (e.g., N95 type) is recommended.

All handling should be performed in a well-ventilated area.[14]

Section 2: Data Summary & Visualization

Quantitative Data Summary

The following table summarizes the key physicochemical and storage parameters for this compound.

ParameterValueSource(s)
CAS Number 72962-60-8
Molecular Formula C₁₉H₂₃N₃O₂·C₄H₄O₄
Molecular Weight 441.48 g/mol
Appearance White to off-white solid/crystalline powder[12]
Melting Point 94-95 °C
Long-Term Storage 2°C to 8°C (Refrigerated) [4]
Short-Term Transit Ambient Temperature (e.g., 25-30°C)[4]
Key Sensitivities Light (Photodegradation) [7][9]
Incompatible Materials Strong oxidizing agents[15]
Experimental Workflows (Graphviz)

The following diagrams illustrate the standard operating procedures for handling and troubleshooting this compound.

G cluster_receiving Upon Receipt Protocol A Receive Shipment B Inspect Package for Integrity A->B C Verify Compound Identity (Name, CAS No.) B->C D Transfer Immediately to 2°C to 8°C Storage C->D Critical Step E Log Receipt Date & Storage Conditions D->E

Caption: Workflow for receiving and storing the compound.

G A Compound Found Outside 2°C to 8°C Storage B Was exposure short-term (e.g., < 24 hours)? A->B C Compound is likely stable. Return to 2-8°C storage. Proceed with caution. B->C Yes D Was exposure prolonged or involved high heat/light? B->D No F Recommended Action: Perform QC analysis (e.g., HPLC) before use. C->F D->C No E High risk of degradation. Quarantine the material. D->E Yes G Do not use for critical experiments. Contact supplier. E->G

Caption: Troubleshooting logic for storage condition deviations.

Section 3: Experimental Protocols & Troubleshooting

Protocol 1: Preparing for Weighing and Use

This protocol is designed to prevent moisture contamination, which can compromise sample integrity and weighing accuracy.

  • Remove from Storage: Transfer the sealed container from the 2°C to 8°C refrigerator to a laboratory bench.

  • Equilibrate to Ambient Temperature: Allow the unopened container to sit at room temperature for at least 20-30 minutes.

    • Causality: This critical step prevents atmospheric moisture from condensing on the cold powder when the container is opened, which can lead to hydrolysis or clumping.

  • Weighing: Once equilibrated, open the container in a low-humidity, well-ventilated environment. Promptly weigh the desired amount of the compound using appropriate analytical techniques.

  • Resealing and Storage: Immediately and tightly reseal the container, ensuring the cap is secure. Return the container to the 2°C to 8°C refrigerator for long-term storage.

Troubleshooting Guide
Observed Issue Plausible Cause(s) Recommended Action & Rationale
Compound appears clumpy or "wet". Moisture absorption. This typically occurs if the container was opened while still cold or was not sealed properly.Solution: The compound's integrity may be compromised for quantitative or sensitive assays. It is not recommended for use. Prevention: Strictly follow Protocol 1, ensuring the container reaches room temperature before opening. Always ensure the container is tightly sealed after use.
Inconsistent results in a biological assay. Compound degradation due to improper storage (e.g., prolonged light exposure or temperature deviation).Solution: Quarantine the current stock of the compound. Obtain a new, certified lot and repeat the experiment. Validation: To confirm if the old stock was degraded, run an analytical comparison (e.g., HPLC, LC-MS) against the new lot. This validates whether compound stability was the root cause.
Difficulty dissolving the compound. Potential degradation or presence of insoluble impurities. The maleate salt form is intended to enhance solubility.[12]Solution: Verify the solvent and concentration against the supplier's technical data sheet. If the recommended solvent is being used, this could be a sign of compromised material. Test a new vial or lot.

References

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems.
  • Storage of API's
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001). FDA.
  • GDP-compliant Storage of APIs: What needs to be considered?. (2023). ECA Academy.
  • Summary of Product Characteristics. (2023). HPRA.
  • Proper Storage Conditions for Your APIs. (2022). GMP Trends.
  • Buy Benzydamine N-oxide hydrogen male
  • Benzydamine N-oxide 72962-60-8. Sigma-Aldrich.
  • Safety D
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Sri Indu Institute of Pharmacy.
  • Safety D
  • SAFETY D
  • Q1A(R2) Guideline. (2010). ICH.
  • Draft regional guidelines on stability testing of active substances and pharmaceutical products.
  • GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. NPRA.
  • CERTIFIC
  • SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
  • CAT 610 - Benzydamine hydrochloride Assay Standard - SAFETY D
  • BENZYDAMINE N-OXIDE HYDROGEN MALE
  • Benzydamine N-Oxide | CAS 36504-71-9. SCBT - Santa Cruz Biotechnology.
  • SAFETY D
  • Benzydamine - Safety D
  • A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. (2025).
  • A-study-of-the-photodegradation-of-benzydamine-in-pharmaceutical-formulations-using-HPLC-with-diode-array-detection.pdf.

Sources

Troubleshooting low signal in Benzydamine N-oxide HPLC analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) analysis of Benzydamine N-oxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on the challenge of low signal intensity. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower you to make informed decisions in your method development and analysis.

Frequently Asked Questions (FAQs)

Q1: What is Benzydamine N-oxide and why can its analysis be challenging?

Benzydamine N-oxide is a primary metabolite of Benzydamine, a non-steroidal anti-inflammatory drug[1][2]. Analytically, it presents challenges due to its polar nature and the presence of a tertiary amine N-oxide group[1][3]. These characteristics can lead to poor retention on traditional reversed-phase columns and problematic peak shapes, often resulting in low signal-to-noise ratios. Furthermore, like many amine-containing compounds, it is prone to secondary interactions with the stationary phase, which can complicate analysis[4][5].

Q2: I'm not getting any signal for my Benzydamine N-oxide standard. Where do I start?

When a peak is completely absent, the issue is typically fundamental. Before adjusting chromatographic parameters, perform a systematic check of the instrument and sample.

Troubleshooting an Absent Peak

ComponentCheck PointRationale & Action
HPLC System Flow & Pressure Confirm the pump is delivering the mobile phase and the system pressure is stable and within the expected range. No flow means no analysis[6].
Detector Lamp Ensure the UV detector lamp is on and has sufficient energy. A failing lamp is a common cause of no signal[6].
Connections Check for loose fittings or leaks throughout the system, from the pump to the detector outlet. Leaks can prevent the sample from reaching the detector[7].
Sample Concentration Verify the concentration of your standard. It may be too dilute to be detected. Prepare a fresh, more concentrated standard if necessary.
Degradation Benzydamine has been shown to be susceptible to photodegradation[8]. Protect Benzydamine N-oxide solutions from light and consider preparing fresh standards. Store stock solutions at recommended temperatures (-20°C to -80°C) to ensure stability[9].
Injection Confirm the autosampler is correctly aspirating and injecting the sample. Check for air bubbles in the sample syringe and ensure the injection volume is appropriate.
Troubleshooting Guide: Low Signal Intensity

A low signal is a frustrating issue that can stem from problems with peak shape, chromatographic conditions, or the sample itself. The following sections are designed to help you diagnose the root cause.

Problem Area 1: Poor Peak Shape is Masking My Signal

Low peak height is often a direct consequence of poor peak shape. A broad, tailing peak has a larger width, which reduces its height for a given area, potentially causing it to be lost in the baseline noise.

Q3: My Benzydamine N-oxide peak is very broad and/or tailing, leading to a low signal. What is the cause and how can I fix it?

This is the most common issue for basic, amine-containing compounds like Benzydamine N-oxide. The primary cause is secondary ionic interactions between the protonated (positively charged) analyte and deprotonated (negatively charged) residual silanol groups on the silica-based stationary phase[4][10].

cluster_Problem Root Cause: Secondary Interactions cluster_Solution Solutions cluster_Result Outcome Analyte Protonated Benzydamine N-oxide (+ Charge) Silanol Residual Silanols on C18 Phase (- Charge) Analyte->Silanol Ionic Interaction pH Lower Mobile Phase pH Silanol->pH Mitigated by Modifier Add Competing Base Silanol->Modifier Mitigated by Column Use End-Capped Column Silanol->Column Mitigated by Result Sharper Peak = Higher Signal pH->Result Modifier->Result Column->Result

Caption: Mitigating secondary interactions to improve peak shape and signal.

Experimental Protocol: Optimizing Mobile Phase pH

  • Select an Appropriate Buffer: Choose a buffer effective in the desired pH range, such as phosphate or formate[10]. A buffer concentration of 10-25 mM is typically sufficient[11].

  • Adjust pH to Suppress Silanol Interaction: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with the positively charged analyte[10].

  • Equilibrate Thoroughly: Before injecting the sample, ensure the column is fully equilibrated with the new mobile phase. This may require flushing with 15-20 column volumes[10]. Even small shifts in pH can cause significant changes in retention time for ionizable compounds[12].

Further Solutions for Peak Tailing:

  • Use a High-Quality End-Capped Column: Modern columns are designed with proprietary end-capping to shield residual silanols. If you are using an older column, switching to a newer, high-purity, end-capped C18 or a column specifically designed for basic compounds can dramatically improve peak shape[5][10].

  • Consider a Different Stationary Phase: For highly polar compounds, a standard C18 phase may not provide adequate retention. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or a column with a polar-embedded phase[13][14].

Problem Area 2: Suboptimal Method & Detector Settings

Even with good peak shape, the signal can be low if the method is not optimized for the analyte's chemical properties.

Q4: My peak shape is acceptable, but the signal is still weak. What method parameters should I check?

Focus on the sample solvent, mobile phase composition, and detector settings.

Troubleshooting Weak Signal with Good Peak Shape

ParameterRationaleRecommended Action
Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause the analyte to move through the column too quickly, leading to peak distortion and reduced retention. This is known as solvent mismatch[5].Action: Whenever possible, dissolve your sample in the initial mobile phase composition[15]. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.
Detector Wavelength The UV detector must be set to the wavelength where the analyte has maximum absorbance (λmax) to achieve the highest sensitivity[6][16]. Using a wavelength on the slope of the absorbance curve can also lead to baseline drift[16].Action: If you have a Diode Array Detector (DAD), review the spectrum of your peak to confirm the λmax. For Benzydamine, a wavelength of 306 nm has been reported, but photodegradation products may absorb at different wavelengths, such as 230 nm[8]. Verify the optimal wavelength for Benzydamine N-oxide specifically.
Mobile Phase Composition Using a mobile phase that absorbs UV light at your chosen analytical wavelength will create a high background signal, reducing the signal-to-noise ratio and overall sensitivity[17].Action: Use high-purity, HPLC-grade solvents. If you suspect your mobile phase additives (e.g., buffers, ion-pairing agents) are the cause, run a blank gradient (without injection) to check for baseline shifts[18].
Analyte Concentration The amount of analyte injected may simply be too low.Action: If dealing with trace amounts, consider concentrating the sample. Techniques like solid-phase extraction (SPE) or solvent evaporation can be used to increase the analyte concentration prior to injection[19].

Caption: Systematic workflow for troubleshooting low HPLC signal.

References
  • HPLC Sample Preparation. (n.d.). Organomation.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
  • Benzydamine N-oxide. (n.d.). PubChem.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Advanced Guide to HPLC Troubleshooting. (2025, May 23). PharmaCores.
  • LC Troubleshooting Essentials. (2025, October 29). LCGC International.
  • Benzydamine N-oxide hydrogen maleate. (n.d.). Sigma-Aldrich.
  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab.
  • Sample Preparation for HPLC Analysis. (2024, April 29). Drawell.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Amide or Amino HPLC Columns What are the Differences. (2025, July 12). Tech Information.
  • Benzydamine N-Oxide. (n.d.). Clinisciences.
  • A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites. (2010, March 15). PubMed.
  • Separation of 3-Dodecylamido-N,N'-dimethylpropyl amine oxide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Benzydamine. (n.d.). PubChem.
  • Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory. (n.d.). Zenodo.
  • What is a good column choice for analysis of a quaternary amine compound? (2020, July 30). Waters.
  • HPLC Troubleshooting. (n.d.).
  • HPLC Columns & LC Columns. (n.d.). GL Sciences.
  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech.
  • Choosing the Right HPLC Column: A Complete Guide. (2025, April 1). Phenomenex.
  • A Comparative Guide to Analytical Methods for Benzydamine Quantification. (n.d.). Benchchem.
  • Troubleshooting Reversed Phase Chromatography. (n.d.). Sigma-Aldrich.
  • How to maximize UV detection sensitivity in flash chromatography. (2023, January 26). Biotage.
  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022, August 1).
  • A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. (n.d.). ResearchGate.
  • Benzydamine N-Oxide. (n.d.). MedchemExpress.com.
  • A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. (2025, August 5). ResearchGate.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki.
  • Influence of the pH of the mobile phase on the retention time. (n.d.). ResearchGate.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1).
  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv.
  • Troubleshooting peak tailing in HPLC analysis of benzamides. (n.d.). Benchchem.

Sources

Minimizing variability in cell-based assays with Benzydamine N-oxide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Variability in Cell-Based Assays using Benzydamine N-oxide

Audience: ADME Scientists, DMPK Researchers, and Assay Development Leads.

Executive Summary: The "Ghost" Metabolite Challenge

Benzydamine N-oxide (BZD-NO) is the primary metabolite of Benzydamine, formed almost exclusively by Flavin-containing Monooxygenase 3 (FMO3) .[1] It is the "gold standard" probe for assessing FMO3 activity in human liver microsomes (HLM) and hepatocytes.

However, BZD-NO assays are notorious for high variability due to two distinct mechanisms:

  • Biological Retro-reduction: Under hypoxic conditions or prolonged incubation, cytosolic reductases convert the N-oxide back to the parent drug, creating a futile cycle that masks metabolic clearance.

  • Analytical Artifacts: In LC-MS/MS, N-oxides suffer from in-source fragmentation (deoxygenation), mimicking the parent ion and skewing quantification.

This guide provides the protocols to stabilize this volatile equilibrium.

Pre-Assay Preparation: Chemistry & Handling

Q: My BZD-NO stock solution turned yellow/orange. Is it still viable?

A: Likely degraded. N-oxides are photosensitive and thermally unstable.

  • Mechanism: N-oxides possess a dipolar N–O bond that is susceptible to photolytic cleavage and radical formation.

  • Protocol:

    • Store powder at -20°C (desiccated).

    • Dissolve in methanol rather than DMSO if possible, as DMSO can act as an oxidizing/reducing agent under certain storage conditions.

    • Amber Glass Only: Never handle BZD-NO in clear plastic or glass under direct light.

Q: Can I use DTT or mercaptoethanol in my lysis buffer?

A: ABSOLUTELY NOT.

  • Reasoning: Strong reducing agents like Dithiothreitol (DTT) or

    
    -Mercaptoethanol can chemically reduce the N-oxide back to Benzydamine during the lysis or extraction step.
    
  • Alternative: Use non-reducing lysis buffers. If protein protection is needed, use protease inhibitors that do not contain reducing agents.

Biological Assay Optimization (The FMO3 Probe)

Q: I see high variability in intrinsic clearance ( ) data between replicates. Why?

A: The culprit is likely Retro-reduction . Unlike CYPs, FMOs require a delicate balance. If your cell culture (hepatocytes) becomes hypoxic, aldehyde oxidase (AO) and mitochondrial reductases become active, converting BZD-NO back to Benzydamine.

The "Futile Cycle" Visualization:

BZD_Metabolism BZD Benzydamine (Parent) BZD_NO Benzydamine N-oxide (Metabolite) BZD->BZD_NO Primary Metabolic Path BZD_NO->BZD Variability Source FMO3 FMO3 (Oxygenation) Reductase Aldehyde Oxidase / Hypoxia (Retro-reduction)

Figure 1: The Metabolic Futile Cycle. Variability arises when reductive pathways (yellow) compete with the forward FMO3 reaction (green).

Q: How do I confirm the signal is FMO-driven and not CYP-driven?

A: Use the Heat Inactivation method. FMOs are heat-labile, whereas CYPs are heat-stable.

  • Protocol: Pre-incubate microsomes at 50°C for 2 minutes (absence of NADPH).

  • Result: If activity drops by >90%, it is FMO-mediated. If activity remains, it is CYP-mediated.

  • Chemical Inhibitor: Use Methimazole (FMO inhibitor) vs. 1-Benzylimidazole (CYP inhibitor) to validate.[1]

Analytical Troubleshooting (LC-MS/MS)

Q: I detect Benzydamine in my "pure" N-oxide standard. Is the standard impure?

A: Not necessarily. You are likely observing In-Source Fragmentation .[2] In the high-voltage/high-temperature environment of an ESI source, the thermally labile oxygen is stripped from the N-oxide, generating an ion identical to the parent Benzydamine


.

The Diagnostic Workflow:

LCMS_Troubleshooting Start Issue: Parent Drug detected in N-oxide Standard CheckRT Check Retention Time (RT) Start->CheckRT Decision1 Do peaks co-elute? CheckRT->Decision1 Yes Yes: Co-elution Decision1->Yes Critical Failure No No: Distinct RTs Decision1->No Good Separation Action1 In-Source Fragmentation is mimicking parent. Data is INVALID. Yes->Action1 Action2 Standard is actually impure (Chemical degradation). No->Action2 Solution SOLUTION: Optimize Chromatography. N-oxide is more polar -> elutes earlier. Ensure Baseline Separation. Action1->Solution

Figure 2: LC-MS/MS Decision Tree for distinguishing biological conversion from analytical artifacts.

Q: How do I fix the chromatography?

A: N-oxides are significantly more polar than their parent amines.

  • Column: Use a polar-embedded C18 or a HILIC column.

  • Mobile Phase: Avoid high pH if possible, as it stabilizes the neutral form; however, acidic pH is usually preferred for ESI+.

  • Separation Goal: You must achieve baseline separation. If BZD and BZD-NO co-elute, the mass spectrometer cannot distinguish the parent from the in-source fragment of the metabolite.

Validated Protocol: FMO3 Activity Assay

To minimize variability, follow this strict "Golden Standard" protocol.

Reagents:

  • Substrate: Benzydamine HCl (100 µM final).

  • Enzyme: Human Liver Microsomes (HLM) or Recombinant FMO3.[3]

  • Cofactor: NADPH regenerating system.

  • Quench: Ice-cold Acetonitrile (ACN) with internal standard.

StepActionCritical Technical Note (Why?)
1 Pre-warm buffer (pH 8.4) to 37°C.FMO3 has a pH optimum around 8.4-8.5, higher than the physiological 7.4 used for CYPs.
2 Add Enzyme (0.2 mg/mL protein).Keep on ice until the last second to prevent thermal inactivation.
3 Acclimatize (5 min at 37°C).Ensures temperature equilibrium. Do not exceed 5 min to avoid background degradation.
4 Initiate with NADPH.Start the reaction.
5 Incubate (10 - 20 min).Strict Limit: Long incubations (>30 min) increase the risk of retro-reduction and linearity loss.
6 Quench with Ice-Cold ACN.CRITICAL: Immediate protein precipitation stops both FMO (forward) and Reductase (reverse) reactions.
7 Centrifuge & Inject. Analyze supernatant immediately. Do not store in autosampler >12 hours.

References

  • Yeung, C. K., & Rettie, A. E. (2006). Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity.[3][4] Methods in Molecular Biology, 320, 157–162.[4]

  • Störmer, E., et al. (2000). Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity.[1][3] British Journal of Clinical Pharmacology, 50(6), 553–561.

  • Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[5][6] Analytical Chemistry, 72(6), 1352–1359.

  • Clement, B., et al. (2000). Reduction of N-oxygenated compounds: interaction with the electron transport chain. Drug Metabolism Reviews, 32(3-4), 411-424. (Context on retro-reduction mechanisms).

Sources

Validation & Comparative

Assessing Specificity: Benzydamine N-Oxide vs. Gold Standard CYP2C9 Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the specificity of Benzydamine N-oxide as a CYP2C9 substrate. Content Type: Publish Comparison Guide.

Executive Summary

In the context of Drug Metabolism and Pharmacokinetics (DMPK), Benzydamine N-oxide (BNO) is frequently misunderstood regarding its enzymatic origin. While often screened alongside CYP450 substrates, experimental evidence conclusively demonstrates that Benzydamine N-oxide is not a specific substrate or product of CYP2C9 .

Instead, Benzydamine N-oxidation is the quintessential probe reaction for Flavin-containing Monooxygenase 3 (FMO3) . While recombinant CYP2C9 can catalyze this reaction in vitro, its contribution is kinetically negligible (<5-10%) compared to FMO3. Consequently, Benzydamine serves as a critical negative control for CYP2C9 studies and a positive control for FMO activity.

This guide compares Benzydamine against Diclofenac (the CYP2C9 gold standard) and details the "Heat Inactivation" protocol required to distinguish these pathways.

Mechanistic Profiling: FMO3 vs. CYP2C9

To assess specificity, one must understand the competing oxidative mechanisms. Benzydamine contains a nucleophilic nitrogen atom, making it an ideal candidate for N-oxidation by FMOs, which prefer soft nucleophiles. CYP2C9, conversely, favors carbon hydroxylation of acidic drugs.

Pathway Visualization

The following diagram illustrates the metabolic divergence. Note the "Major" vs. "Minor" flux arrows.

Benzydamine_Metabolism Benzydamine Benzydamine (Parent Drug) FMO3 FMO3 (Primary Catalyst) Benzydamine->FMO3 CYP2C9 CYP2C9 (Negligible Activity) Benzydamine->CYP2C9 CYP3A4 CYP3A4/2D6 Benzydamine->CYP3A4 BNO Benzydamine N-Oxide (Stable Metabolite) Desmethyl N-desmethyl Benzydamine (Minor Metabolite) FMO3->BNO N-Oxygenation (>90% Contribution) CYP2C9->BNO Low Affinity (<5% Contribution) CYP3A4->Desmethyl N-Demethylation

Figure 1: Metabolic pathway of Benzydamine.[1][2] The N-oxidation pathway is dominated by FMO3, rendering CYP2C9 contribution kinetically insignificant.

Comparative Analysis: Benzydamine vs. Diclofenac

To validate the lack of specificity for CYP2C9, we compare Benzydamine data against Diclofenac , the industry-standard CYP2C9 probe.

Table 1: Kinetic and Specificity Parameters[1][3][4]
ParameterBenzydamine (N-Oxidation)Diclofenac (4'-Hydroxylation)
Primary Enzyme FMO3 CYP2C9
Secondary Enzymes FMO1 (Kidney), CYP1A2/3A4 (Trace)CYP2C8, CYP3A4 (Minor)
CYP2C9 Specificity Very Low High (>90% 2C9 mediated)
Km (µM) 40 – 65 (FMO3)3 – 10 (CYP2C9)
Vmax (nmol/mg/min) 6.9 – 29.1 (FMO3)1.5 – 5.0 (CYP2C9)
Response to Sulfaphenazole No InhibitionStrong Inhibition (IC50 ~0.3 µM)
Response to Methimazole Strong Inhibition No Inhibition
Heat Stability (45°C) Labile (Activity lost)Stable (Activity retained)

Technical Insight: The high Km of Benzydamine for FMO3 (approx. 60 µM) compared to the tight binding of Diclofenac to CYP2C9 (<10 µM) highlights the different binding cleft properties. CYP2C9 requires an anionic anchor (carboxylate) which Diclofenac provides; Benzydamine is a basic amine, repelling the CYP2C9 active site residues.

Experimental Protocols for Validation

If your research requires confirming the enzymatic source of Benzydamine N-oxide formation (or ruling out CYP2C9), you must employ a Chemical Inhibition or Heat Inactivation workflow.

Protocol A: The "Heat Inactivation" Test

FMO enzymes are thermolabile, whereas CYP enzymes are thermostable. This is the definitive method to distinguish the two.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice.

  • Pre-incubation (Test Group): Incubate HLM at 45°C for 5 minutes (without NADPH).

  • Pre-incubation (Control Group): Keep HLM on ice.

  • Reaction: Add NADPH and Substrate (Benzydamine 100 µM) to both groups. Incubate at 37°C for 10-30 mins.

  • Analysis: If N-oxide formation is abolished in the Test Group but present in the Control, the reaction is FMO-mediated . If activity remains, it is CYP-mediated.[1]

Protocol B: Chemical Inhibition Decision Tree

Use this logic flow to interpret your inhibition data.

Inhibition_Logic Start Incubate HLM + Benzydamine + Inhibitor Sulfaphenazole Add Sulfaphenazole (CYP2C9 Specific Inhibitor) Start->Sulfaphenazole Methimazole Add Methimazole (FMO Specific Inhibitor) Start->Methimazole Result_Sulfa Did reaction rate decrease? Sulfaphenazole->Result_Sulfa Result_Meth Did reaction rate decrease? Methimazole->Result_Meth Concl_CYP Conclusion: CYP2C9 Involved (Rare/Minor) Result_Sulfa->Concl_CYP Yes (>50%) Concl_FMO Conclusion: FMO3 Mediated (Expected) Result_Sulfa->Concl_FMO No (<10%) Result_Meth->Concl_FMO Yes (>50%) Concl_Neg Conclusion: Non-Specific / Other Enzyme Result_Meth->Concl_Neg No

Figure 2: Decision matrix for identifying the catalytic enzyme using specific inhibitors.

Data Interpretation & Verdict

When assessing Benzydamine N-oxide as a substrate/product:

  • As a CYP2C9 Probe: Unsuitable. The formation of BNO is not significantly catalyzed by CYP2C9. Using it as a marker for CYP2C9 activity will lead to false negatives (if 2C9 is inhibited) or false positives (due to FMO3 activity).

  • As a Negative Control: Excellent. Benzydamine is highly recommended to demonstrate the absence of CYP contribution in a metabolic system. If a test compound inhibits Diclofenac metabolism but not Benzydamine metabolism, the interaction is specific to CYP2C9 and does not affect FMO3.

  • Retro-Reduction: While some N-oxides (e.g., Voriconazole N-oxide) can be reduced back to the parent drug by CYPs (including 2C9), Benzydamine N-oxide is relatively stable. Any retro-reduction is likely mediated by aldehyde oxidase or hemoglobin, not specifically CYP2C9.

References
  • Störmer, E. et al. (2000).[5] Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes.[1][3][5][6][7][8] British Journal of Clinical Pharmacology.[7]

  • U.S. Food & Drug Administration (FDA). (2023). Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers.

  • Kawaji, A. et al. (2015). Benzydamine N-oxygenation and N-demethylation mediated by liver microsomes...[2] Drug Metabolism and Pharmacokinetics.[1][5][9]

  • Niwa, T. & Yamazaki, H. (2012).[4] Comparison of Cytochrome P450 2C Subfamily Members in Terms of Drug Oxidation Rates. Current Drug Metabolism.[5][10]

Sources

A Senior Application Scientist's Guide to the Replication of Published Findings on Benzydamine N-oxide Hydrogen Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzydamine is a well-established non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, commonly available as its hydrochloride salt for treating inflammatory conditions of the oropharynx.[1][2] Its primary metabolite in humans is Benzydamine N-oxide, formed through the action of flavin-containing monooxygenases (FMOs), particularly the FMO3 isoform in the liver.[3][4] While the parent drug is well-characterized, its metabolites and various salt forms are of significant interest to researchers in drug metabolism, pharmacokinetics, and formulation science. The formation of a salt, such as a hydrogen maleate, can significantly alter a compound's physicochemical properties, including solubility, stability, and bioavailability, making it a critical area of study in drug development.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to replicate and validate published findings on Benzydamine N-oxide hydrogen maleate. It moves beyond a simple recitation of methods to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible approach. We will cover the synthesis of the N-oxide from the parent compound, its subsequent conversion to the hydrogen maleate salt, and the critical analytical techniques required to confirm its identity, purity, and key characteristics against reference data.

Part 1: Synthesis and Salt Formation

Objective

To synthesize Benzydamine N-oxide from Benzydamine and subsequently prepare its hydrogen maleate salt in a pure, crystalline form.

Scientific Rationale

The synthesis is a two-step process. First, the tertiary amine of Benzydamine is oxidized to an N-oxide. This transformation is a common metabolic pathway for many xenobiotics.[4] The choice of oxidizing agent is critical; peroxides like hydrogen peroxide or peracetic acid are effective and commonly used for this purpose.[5]

Second, the resulting Benzydamine N-oxide, which is a weak base, is reacted with maleic acid to form the hydrogen maleate salt. Salt formation is an acid-base reaction driven by the greater thermodynamic stability of the resulting ionic lattice.[6] The selection of a suitable solvent is key to ensure both reactants dissolve and the final salt product crystallizes effectively upon cooling or concentration.[7] Using maleic acid specifically can enhance properties like solubility compared to the free base.[5]

Reaction Scheme Diagram

Synthesis_Workflow Benzydamine Benzydamine Free Base N_Oxide Benzydamine N-oxide (Free Base) Benzydamine->N_Oxide Step 1: N-Oxidation OxidizingAgent Oxidizing Agent (e.g., H₂O₂) OxidizingAgent->N_Oxide FinalProduct Benzydamine N-oxide Hydrogen Maleate N_Oxide->FinalProduct Step 2: Salt Formation MaleicAcid Maleic Acid MaleicAcid->FinalProduct

Caption: Synthetic pathway from Benzydamine to its N-oxide and the hydrogen maleate salt.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzydamine N-oxide (Free Base)

  • Dissolution: Dissolve Benzydamine (1 equivalent) in a suitable solvent such as methanol or acetone.

  • Oxidation: Slowly add an oxidizing agent, like hydrogen peroxide (H₂O₂) or peracetic acid (1.1 to 1.5 equivalents), to the solution while maintaining the temperature at 0-5°C with an ice bath. The controlled addition is crucial to manage the exothermic reaction.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once complete, quench any excess peroxide with a reducing agent (e.g., sodium sulfite solution). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Benzydamine N-oxide as an oil or solid.

Protocol 2: Formation of this compound

  • Dissolution: Dissolve the crude Benzydamine N-oxide (1 equivalent) in a minimal amount of a suitable solvent, such as ethanol or n-propanol.[7]

  • Acid Addition: In a separate flask, dissolve maleic acid (1 equivalent) in the same solvent. Add this solution dropwise to the Benzydamine N-oxide solution with stirring.

  • Crystallization: The salt may precipitate immediately. If not, heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.[7]

  • Isolation and Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the purified white to off-white crystalline powder under vacuum to a constant weight.[5]

Part 2: Physicochemical and Spectroscopic Characterization

Objective

To rigorously confirm the chemical identity and structure of the synthesized this compound and compare the findings with published data.

Scientific Rationale

A combination of analytical techniques is essential for unambiguous structure elucidation and purity confirmation. Melting point provides a quick indication of purity; a sharp melting range close to the literature value suggests a pure compound. Mass Spectrometry (MS) confirms the molecular weight of the N-oxide cation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the presence of both the Benzydamine N-oxide and maleate moieties and their stoichiometric ratio.

Comparative Data Table
ParameterPublished/Reference ValueExpected Experimental Outcome
Appearance White to off-white solidCrystalline white powder
Melting Point (mp) 94-95 °C[5]A sharp melting range within ±2 °C of the reference.
Molecular Formula C₁₉H₂₃N₃O₂ · C₄H₄O₄Confirmed by MS and NMR.
Molecular Weight 441.48 g/mol Confirmed by MS.
Mass Spec (ESI-MS) [M+H]⁺ for N-oxide: 326.18 Da[8]Observed m/z of ~326.2 for the N-oxide cation.
Detailed Analytical Protocols

Protocol 3: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized salt in a suitable solvent (e.g., methanol/water 1:1 v/v).

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.

  • Data Acquisition: Infuse the sample and acquire the mass spectrum over a range of m/z 100-600.

  • Analysis: Identify the peak corresponding to the protonated Benzydamine N-oxide molecule [M+H]⁺. The expected monoisotopic mass is 325.18 Da, so the observed peak should be at m/z ≈ 326.18.[8][9]

Protocol 4: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Benzydamine N-oxide Moiety: Confirm the presence of aromatic protons from the benzyl and indazole rings, aliphatic protons from the propyl chain, and a singlet for the N-methyl groups. The N-oxide formation typically induces a downfield shift in the protons adjacent to the nitrogen atom compared to the parent Benzydamine.

    • Maleate Moiety: Look for a characteristic singlet at ~6.0-6.3 ppm corresponding to the two equivalent vinyl protons (HC=CH) of the maleate counter-ion.

    • Stoichiometry: Integrate the signals from the N-oxide moiety and the maleate vinyl protons. The ratio should be consistent with a 1:1 salt.

Part 3: Chromatographic Purity and Method Validation

Objective

To establish the purity of the synthesized compound using HPLC and provide a validated method for its quantification in biological fluids, comparing performance with published methods.

Scientific Rationale

HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity.[10] A reversed-phase method is typically suitable for a moderately polar compound like Benzydamine N-oxide.[11] Method validation ensures that the analytical procedure is accurate, precise, and reliable for its intended purpose, which is crucial for replicating quantitative studies, such as pharmacokinetic analyses.[12]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., ACN/Buffer) h1 Inject Sample into RP-HPLC System p1->h1 p2 Prepare Standard Solutions (Known Concentrations) p2->h1 p3 Prepare Sample Solution (Synthesized Compound) p3->h1 h2 Isocratic/Gradient Elution h1->h2 h3 UV Detection (λ ≈ 307 nm) h2->h3 d1 Integrate Chromatogram Peaks h3->d1 d2 Calculate Purity (% Area) d1->d2 d3 Compare Retention Time with Standard d1->d3

Caption: Standard workflow for purity assessment of Benzydamine N-oxide via HPLC.

Detailed Experimental Protocol

Protocol 5: Purity Assessment by RP-HPLC

  • Chromatographic Conditions (Adapted from published methods[11][13]):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or formate buffer, pH adjusted). A typical starting point could be Acetonitrile:Buffer (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at approximately 307 nm, which is a characteristic maximum for Benzydamine and its N-oxide.[13]

    • Temperature: 25°C.

  • Sample Preparation: Prepare a solution of the synthesized salt in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample and run the chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of >98% is generally considered acceptable for a research-grade standard.

Comparison with Published Analytical Methods

Numerous HPLC methods have been developed for the determination of Benzydamine and its N-oxide in biological fluids, primarily for pharmacokinetic studies.[11] These methods often employ fluorescence or UV detection and are validated for sensitivity, with limits of determination reported as low as 50 ng/mL for the N-oxide in urine.[11] When replicating biological studies, it is imperative to use a method with comparable or superior sensitivity and selectivity to those published.

Method ParameterPublished Method (Baldock et al., 1990)[11]Recommended Replication Method
Technique Reversed-Phase HPLCReversed-Phase HPLC or UPLC
Detection FluorescenceUV (307 nm) or MS/MS for higher sensitivity
Matrix Human Plasma and UrineRelevant biological matrix (e.g., plasma, microsomes)
LOD/LOQ LOQ in urine: 50 ng/mLMust be established; aim for ≤ 50 ng/mL

Part 4: Pharmacological Activity and Comparative Analysis

Objective

To provide context for the synthesized compound by comparing its known biological role with that of the parent drug, Benzydamine.

Scientific Rationale

Benzydamine N-oxide is not just a synthetic target; it is the major metabolite of Benzydamine.[3] Understanding its biological activity is crucial. While Benzydamine itself acts as an NSAID by inhibiting pro-inflammatory cytokines like TNF-α and IL-1β, its N-oxide is generally considered less active or inactive.[1][14] However, it serves as a critical marker in metabolism studies. For instance, the rate of Benzydamine N-oxidation is used as an in vitro index reaction to measure the activity of the FMO3 enzyme.[4][15]

Signaling Pathway and Metabolism Context

Metabolism_Pathway Benzydamine Benzydamine (Administered Drug) FMO3 Flavin-containing Monooxygenase 3 (FMO3) (in Liver) Benzydamine->FMO3 Metabolism N_Oxide Benzydamine N-oxide (Major Metabolite) FMO3->N_Oxide Excretion Urinary Excretion N_Oxide->Excretion

Caption: Metabolic conversion of Benzydamine to Benzydamine N-oxide via the FMO3 enzyme.

Comparative Biological Properties
PropertyBenzydamine (Parent Drug)Benzydamine N-oxide (Metabolite)
Primary Role Active NSAID, analgesic, local anesthetic[1][2]Major, largely inactive metabolite[3][14]
Mechanism Inhibits pro-inflammatory cytokines (TNF-α, IL-1β)[1]Primarily a marker for FMO3 enzyme activity[4]
CYP Interaction Weak inhibitor of COX/LOX[1]Substrate of CYP2C9[5]
Use in Research Studied for anti-inflammatory effectsUsed as a probe to measure FMO activity[15]

By synthesizing and characterizing this compound, researchers can create a reliable, well-defined analytical standard. This standard is indispensable for quantifying the metabolite in in vitro drug metabolism assays (e.g., using human liver microsomes) and in in vivo pharmacokinetic studies, thereby allowing for the accurate replication and extension of published metabolic and pharmacological findings.

References

  • Baldock, G. A., et al. (1990). Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 113-123. Available at: [Link]

  • Chorna, O., et al. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ScienceRise: Pharmaceutical Science, (5), 26-34. Available at: [Link]

  • PubChem. (n.d.). Benzydamine N-oxide. National Center for Biotechnology Information. Available at: [Link]

  • Chornyi, V., et al. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ScienceRise: Pharmaceutical Science, 3(25), 12-19. Available at: [Link]

  • Google Patents. (n.d.). EP2537843B1 - Preparation of maleate salt of neratininb.
  • Cattaneo, D., et al. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Google Patents. (n.d.). US20030144510A1 - Preparation of pharmaceutical salts.
  • PubChem. (n.d.). Benzydamine. National Center for Biotechnology Information. Available at: [Link]

  • European Patent Office. (2012). Preparation of maleate salt of neratininb and its use - EP 2537843 A2. Available at: [Link]

  • Probes & Drugs Portal. (n.d.). BENZYDAMINE. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacology of benzydamine. Available at: [Link]

  • Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]

  • American Pharmaceutical Review. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Available at: [Link]

  • Linder, M., et al. (2002). Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity. British Journal of Clinical Pharmacology, 53(5), 504-512. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.